molecular formula C9H9NO6 B1587088 2,6-Dimethoxy-3-nitrobenzoic acid CAS No. 55776-17-5

2,6-Dimethoxy-3-nitrobenzoic acid

Cat. No. B1587088
CAS RN: 55776-17-5
M. Wt: 227.17 g/mol
InChI Key: YIKBQFPTPKEFSM-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-3-nitrobenzoic acid is a chemical compound with the linear formula C9H9NO6 . It has a molecular weight of 227.17 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethoxy-3-nitrobenzoic acid consists of a benzoic acid core with two methoxy groups (OCH3) at the 2 and 6 positions and a nitro group (NO2) at the 3 position .


Physical And Chemical Properties Analysis

2,6-Dimethoxy-3-nitrobenzoic acid is a white to cream to yellow to pale brown crystalline powder .

Scientific Research Applications

Decarboxylative Heterocoupling in Biaryl Synthesis

  • Research Findings: The heterocoupling between 2-nitrobenzoic and 2,6-dimethoxybenzoic acids was studied, highlighting a catalytic system that can efficiently catalyze this reaction, which is significant for biaryl synthesis (Rameau et al., 2014).

Chromatographic Applications

  • Research Findings: Methylated cyclodextrins, including derivatives of 2,6-dimethoxybenzoic acid, were used as mobile phase additives in liquid chromatography, enhancing the separation of various isomers of disubstituted benzenes (Tanaka et al., 1985).

Molecular Co-crystals Formation

  • Research Findings: The formation of molecular co-crystals involving 2,6-dimethoxybenzoic acid and other compounds, such as amitrole, was explored, emphasizing their crystallographic properties and potential applications in material science (Lynch et al., 1994).

Supramolecular Aggregation

  • Research Findings: Studies on supramolecular aggregation involving m-nitrobenzoic acid with aromatic hydrocarbons revealed how the structural properties of these compounds, including derivatives like 2,6-dimethoxybenzoic acid, can influence their complexation processes and hydrogen bonding patterns (Suzuki et al., 1999).

Solvent Interactions and Crystallization Control

  • Research Findings: The effect of different solvents and additives on the crystallization behavior of 2,6-dimethoxybenzoic acid was investigated, highlighting the potential of certain additives like polyethylene glycol in influencing the polymorphic forms obtained in crystallization processes (Semjonova & Be̅rziņš, 2022).

Safety and Hazards

When handling 2,6-Dimethoxy-3-nitrobenzoic acid, it’s important to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .

properties

IUPAC Name

2,6-dimethoxy-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c1-15-6-4-3-5(10(13)14)8(16-2)7(6)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKBQFPTPKEFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204335
Record name 2,6-Dimethoxy-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxy-3-nitrobenzoic acid

CAS RN

55776-17-5
Record name 2,6-Dimethoxy-3-nitrobenzoic acid
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Record name 2,6-Dimethoxy-3-nitrobenzoic acid
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Record name 2,6-Dimethoxy-3-nitrobenzoic acid
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Record name 2,6-dimethoxy-3-nitrobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the crystal structure of 2,6-Dimethoxy-3-nitrobenzoic acid?

A1: 2,6-Dimethoxy-3-nitrobenzoic acid crystallizes in the Pccm space group with the following unit cell dimensions: a=14.837 Å, b=18.096 Å, c=7.501 Å. [, ] The structure was refined to an R-factor of 0.049. [] Interestingly, instead of forming dimers, the molecules arrange themselves in chains due to hydrogen bonding. [] These chains are formed by a specific type of glide plane operation (x, 1/2-y, −1/2+z) connecting individual molecules. [] The carboxyl group adopts a syn conformation, while the hydrogen bond accepting electron pair is oriented anti. []

Q2: Why does 2,6-Dimethoxy-3-nitrobenzoic acid form chains instead of dimers in its crystal structure?

A2: The presence of the nitro and methoxy substituents on the benzene ring plays a crucial role in the hydrogen bonding pattern observed in the crystal structure. [, ] While the carboxyl group typically promotes dimer formation in carboxylic acids, the steric hindrance and electronic effects of the substituents in 2,6-Dimethoxy-3-nitrobenzoic acid likely disrupt the formation of typical carboxylic acid dimers. Instead, the specific arrangement of the functional groups favors the formation of hydrogen-bonded chains.

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